Cas no 908566-20-1 (4-(Trifluoromethyl)benzothiophene-2-carbaldehyde)

4-(Trifluoromethyl)benzothiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(Trifluoromethyl)benzothiophene-2-carbaldehyde
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- Inchi: 1S/C10H5F3OS/c11-10(12,13)8-2-1-3-9-7(8)4-6(5-14)15-9/h1-5H
- InChI Key: VCHLKWCXMAPNFU-UHFFFAOYSA-N
- SMILES: C12=CC=CC(C(F)(F)F)=C1C=C(C=O)S2
4-(Trifluoromethyl)benzothiophene-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC57793-1g |
4-(Trifluoromethyl)benzothiophene-2-carbaldehyde |
908566-20-1 | 1g |
£129.00 | 2025-02-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1530128-250mg |
4-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde |
908566-20-1 | 98% | 250mg |
¥480.00 | 2024-04-25 | |
Apollo Scientific | PC57793-250mg |
4-(Trifluoromethyl)benzothiophene-2-carbaldehyde |
908566-20-1 | 250mg |
£35.00 | 2025-02-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1530128-1g |
4-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde |
908566-20-1 | 98% | 1g |
¥1339.00 | 2024-04-25 |
4-(Trifluoromethyl)benzothiophene-2-carbaldehyde Related Literature
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Additional information on 4-(Trifluoromethyl)benzothiophene-2-carbaldehyde
Introduction to 4-(Trifluoromethyl)benzothiophene-2-carbaldehyde (CAS No. 908566-20-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
4-(Trifluoromethyl)benzothiophene-2-carbaldehyde, identified by the chemical identifier CAS No. 908566-20-1, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and versatile reactivity. This compound belongs to the benzothiophene family, a class of molecules known for their broad spectrum of biological activities and utility in pharmaceutical development. The presence of a trifluoromethyl group at the 4-position and a formyl group at the 2-position imparts distinct electronic and steric characteristics, making it a valuable scaffold for designing novel bioactive molecules.
The trifluoromethyl group is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity in drug candidates. Its electron-withdrawing nature influences the electronic distribution of the benzothiophene core, thereby modulating reactivity and interaction with biological targets. In contrast, the aldehyde functionality at the 2-position serves as a versatile handle for further chemical modifications, enabling the synthesis of diverse derivatives through condensation, oxidation, or reduction reactions. These structural features make 4-(Trifluoromethyl)benzothiophene-2-carbaldehyde a promising building block for exploring new therapeutic avenues.
Recent advancements in synthetic methodologies have facilitated the efficient preparation of 4-(Trifluoromethyl)benzothiophene-2-carbaldehyde, allowing researchers to access its derivatives with high precision. Modern techniques such as transition-metal-catalyzed cross-coupling reactions, flow chemistry, and photoredox catalysis have been employed to construct complex benzothiophene derivatives rapidly and in high yields. These innovations have not only streamlined the synthesis process but also enabled the exploration of novel structural motifs that may exhibit enhanced biological activity.
In the realm of medicinal chemistry, 4-(Trifluoromethyl)benzothiophene-2-carbaldehyde has been investigated for its potential as an intermediate in the development of small-molecule inhibitors targeting various disease-related pathways. For instance, studies have demonstrated its utility in generating compounds with anti-inflammatory, anticancer, and antimicrobial properties. The benzothiophene core is frequently found in natural products and drug molecules known for their ability to modulate enzyme activity and cellular signaling. By leveraging the reactivity of the aldehyde group and the electronic effects of the trifluoromethyl moiety, researchers aim to develop next-generation therapeutics with improved efficacy and selectivity.
One particularly intriguing application of 4-(Trifluoromethyl)benzothiophene-2-carbaldehyde lies in its role as a precursor for bioconjugation strategies. The aldehyde functionality can be readily coupled with nucleophiles such as amines, hydrazines, or thiols through classical condensation reactions or more modern approaches like click chemistry. This versatility allows for the synthesis of probes for biochemical assays, imaging agents, or drug conjugates designed for targeted delivery. Such applications are particularly relevant in precision medicine, where tailored molecular tools are essential for diagnosing and treating complex diseases.
The growing interest in 4-(Trifluoromethyl)benzothiophene-2-carbaldehyde is further underscored by its incorporation into several high-profile research projects aimed at addressing unmet medical needs. For example, researchers have utilized this compound to develop novel inhibitors of kinases involved in cancer progression. The trifluoromethyl group’s ability to enhance binding interactions with protein targets has been exploited to improve drug-like properties such as solubility and bioavailability. Additionally, computational modeling studies have been conducted to predict how modifications around the benzothiophene core can fine-tune pharmacokinetic profiles.
Another area where 4-(Trifluoromethyl)benzothiophene-2-carbaldehyde has shown promise is in materials science applications. The conjugated system of benzothiophene derivatives often imparts favorable optoelectronic properties, making them suitable for use in organic electronics such as light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-withdrawing nature of the formyl group can influence charge transport characteristics, offering opportunities for optimizing device performance. Furthermore, functionalization strategies based on this scaffold may lead to novel materials with enhanced stability or functionality under extreme conditions.
From a synthetic chemistry perspective, 4-(Trifluoromethyl)benzothiophene-2-carbaldehyde serves as an excellent model system for studying reaction mechanisms and developing new catalytic protocols. Its reactivity allows chemists to probe various transformations while maintaining structural integrity, providing insights into how functional groups influence molecular behavior. Such knowledge is crucial for advancing synthetic methodologies that are both efficient and sustainable—a key priority in modern chemical research.
The future prospects for 4-(Trifluoromethyl)benzothiophene-2-carbaldehyde are bright, with ongoing research efforts focused on expanding its utility across multiple disciplines. As computational tools become more sophisticated, virtual screening approaches will likely identify new applications for this compound that were previously unexplored. Similarly, advances in biocatalysis may enable greener synthetic routes to its derivatives without compromising yield or purity.
In conclusion,4-(Trifluoromethyl)benzothiophene-2-carbaldehyde (CAS No. 908566-20-1) represents a versatile scaffold with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features—comprising both an electron-withdrawing trifluoromethyl group and an active aldehyde moiety—make it an invaluable asset for chemists seeking to design innovative molecular solutions to complex challenges facing humanity today.
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